
Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate, commonly known as EDDC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EDDC belongs to the family of dithiolethiones, which are sulfur-containing heterocyclic compounds.
作用机制
The mechanism of action of EDDC is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell survival, proliferation, and metabolism. EDDC has been shown to inhibit the activity of NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. EDDC has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
EDDC has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. EDDC has been found to scavenge free radicals and reduce oxidative stress in cells and tissues. EDDC has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in various tissues.
实验室实验的优点和局限性
EDDC has several advantages for lab experiments, including its stability, solubility, and low toxicity. EDDC is also relatively easy to synthesize, making it readily available for research purposes. However, EDDC has some limitations, including its poor bioavailability and limited water solubility, which may affect its efficacy in vivo.
未来方向
There are several future directions for the research on EDDC. One direction is to investigate the potential of EDDC as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory bowel disease. Another direction is to explore the use of EDDC in combination with other drugs or therapies to enhance its efficacy. Further studies are also needed to elucidate the mechanism of action of EDDC and to improve its bioavailability and pharmacokinetics.
合成方法
The synthesis of EDDC involves the condensation of ethyl cyanoacetate and 2-phenyl-2-thioxoethylidene malononitrile in the presence of sodium ethoxide. The reaction yields EDDC as a yellow crystalline solid with a melting point of 166-168°C.
科学研究应用
EDDC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, EDDC has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation. EDDC has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
In diabetes research, EDDC has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. EDDC has also been found to protect pancreatic beta cells, which are responsible for producing insulin, from oxidative stress-induced damage.
In neurodegenerative disorder research, EDDC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. EDDC has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
属性
分子式 |
C14H12O2S3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
ethyl (2E)-2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O2S3/c1-2-16-14(15)12-9-18-13(19-12)8-11(17)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b13-8+ |
InChI 键 |
GPHOTOWBTZWHMO-MDWZMJQESA-N |
手性 SMILES |
CCOC(=O)C1=CS/C(=C\C(=S)C2=CC=CC=C2)/S1 |
SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=CC=C2)S1 |
规范 SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=CC=C2)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



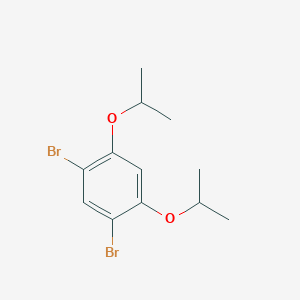
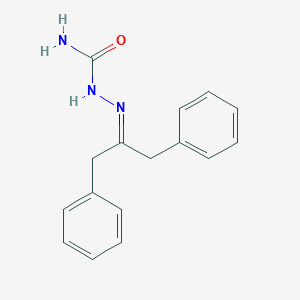
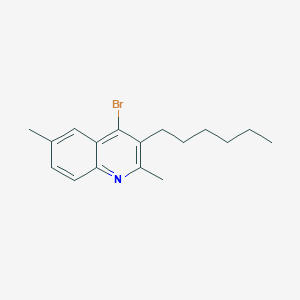
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
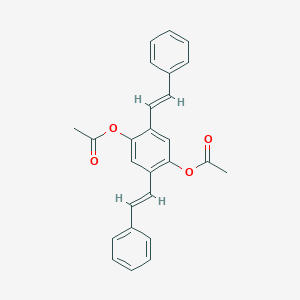
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
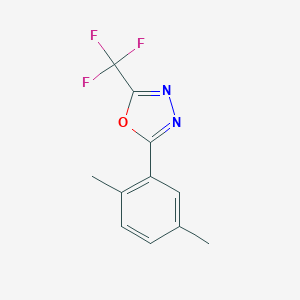
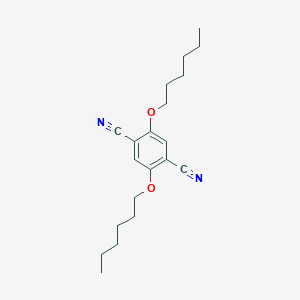
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
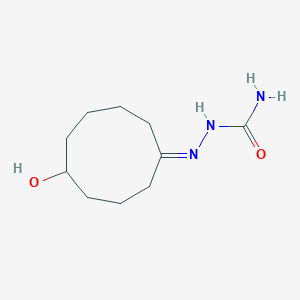
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)